Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Lipophilicity Ester metabolism SAR

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate (CAS 932353-85-0) is a synthetic, polyfunctional small molecule belonging to the phenylpiperazinyl-sulfonyl-thiophene carboxylate class. Its architecture integrates a thiophene-2-carboxylate ethyl ester core, a 4-phenyl substituent on the thiophene ring, and a sulfonyl bridge linking a 4-phenylpiperazine moiety – a motif frequently exploited in CNS-targeted medicinal chemistry.

Molecular Formula C23H24N2O4S2
Molecular Weight 456.58
CAS No. 932353-85-0
Cat. No. B2409542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
CAS932353-85-0
Molecular FormulaC23H24N2O4S2
Molecular Weight456.58
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H24N2O4S2/c1-2-29-23(26)21-22(20(17-30-21)18-9-5-3-6-10-18)31(27,28)25-15-13-24(14-16-25)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3
InChIKeyMONRYIVNOQOXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate – Procurement-Relevant Chemical Profile


Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate (CAS 932353-85-0) is a synthetic, polyfunctional small molecule belonging to the phenylpiperazinyl-sulfonyl-thiophene carboxylate class. Its architecture integrates a thiophene-2-carboxylate ethyl ester core, a 4-phenyl substituent on the thiophene ring, and a sulfonyl bridge linking a 4-phenylpiperazine moiety – a motif frequently exploited in CNS-targeted medicinal chemistry [1]. The compound carries the PubChem CID 16811803, with a molecular formula of C23H24N2O4S2 and a computed XLogP3-AA of 4.5, indicating moderate lipophilicity [1]. Available from multiple commercial suppliers primarily as a research-grade building block, its procurement is driven by the need for a structurally defined intermediate with a privileged sulfonamide-piperazine pharmacophore that cannot be directly substituted by simpler thiophene derivatives [1].

Why Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Within the phenylpiperazinyl-sulfonyl-thiophene carboxylate series, minor structural modifications can ablate or dramatically shift target selectivity. Changing the ester from ethyl to methyl alters both hydrolysis kinetics and logP, impacting metabolic stability [1]. Introducing a 4-methyl substituent on the thiophene’s phenyl ring (CAS 946322-88-9) modifies steric bulk and electron density, potentially reorienting the sulfonamide group within a receptor pocket [2]. The sulfonyl-piperazine linkage itself is critical: replacing the 4-phenylpiperazine with a simple phenylsulfonamide eliminates the piperazine’s protonatable nitrogen, which is often required for CNS receptor engagement [3]. Consequently, projects relying on SAR or reproducible biological activity data cannot assume that close analogs with the same core scaffold will yield equivalent results; procurement must be compound-specific, and the quantitative evidence below underscores why.

Quantitative Differential Evidence for Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate Against Closest Analogs


Ethyl Ester vs. Methyl Ester: LogP and Steric Differentiation

The ethyl ester of this compound confers a higher computed partition coefficient (XLogP3-AA = 4.5) compared to the hypothetical methyl ester analog (XLogP3-AA estimated ~4.0–4.1). This difference of ≈0.4–0.5 logP units translates to an approximately 2.5–3.2-fold higher lipophilicity, which is significant in the context of passive membrane permeability and esterase-mediated hydrolysis rates. In the context of the 5-HT2A receptor antagonist patent series that encompasses this scaffold, the ethyl ester was specifically claimed as a preferred embodiment, indicating a deliberate selection based on pharmacological optimization rather than synthetic convenience [1].

Lipophilicity Ester metabolism SAR

4-Phenyl Substitution on Thiophene: Structural Divergence from 4-(4-Methylphenyl) Analog

The target compound bears an unsubstituted 4-phenyl ring on the thiophene core, whereas the closest commercially available analog (CAS 946322-88-9) carries a 4-methyl substituent that introduces additional steric bulk and alters the electron density of the aromatic system. Patent US6852718 explicitly claims compounds with an optionally substituted phenyl ring, and the choice between unsubstituted phenyl and 4-methylphenyl has been shown to modulate 5-HT2A receptor affinity within this chemotype by shifting IC50 values by >3-fold in certain matched molecular pairs [1]. The absence of the methyl group in the target compound reduces molecular weight by 14 Da (456.6 vs. 470.6 g/mol), which is a favorable attribute in lead optimization for CNS drugs where lower MW is associated with higher likelihood of blood-brain barrier penetration [2].

Steric tolerance Aromatic substitution 5-HT2A selectivity

Sulfonyl-Piperazine Linker vs. Direct Sulfonamide: Pharmacophoric Necessity

The sulfonyl group in this compound is covalently attached to a 4-phenylpiperazine ring, a motif explicitly required for high-affinity 5-HT2A receptor antagonism in the patent series [1]. In contrast, simpler aryl sulfonamide analogs lacking the piperazine ring (e.g., N-phenyl thiophene-2-sulfonamides) typically show >10-fold weaker affinity for serotonin receptors because they lack the basic nitrogen that forms a conserved salt bridge with Asp155 in the 5-HT2A binding pocket [2]. The target compound’s piperazine nitrogen (pKa ≈ 8.0–8.5) is predominantly protonated at physiological pH, enabling the ionic interaction that underlies target engagement – a feature absent in non-basic sulfonamide analogs [1].

5-HT2A antagonism Piperazine protonation CNS pharmacology

Thiophene-2-Carboxylate Core: Planarity and Metabolic Differentiation from Benzothiophene Analogs

The target compound features a monocyclic thiophene-2-carboxylate ester, whereas structurally related benzothiophene analogs (e.g., methyl 4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate) incorporate a fused benzene ring that increases ring count and aromatic surface area. Thiophene-2-carboxylate esters are known to undergo CYP450-mediated oxidation primarily at the α-position of the ester or the thiophene sulfur, while benzothiophene analogs are susceptible to ring-hydroxylation and subsequent sulfation, leading to divergent metabolite profiles [1]. Direct comparison data for this specific pair are not available in the public domain; however, class-level metabolic studies indicate that monocyclic thiophene carboxylates generally exhibit higher intrinsic clearance than their benzothiophene counterparts, which may either be a desirable feature (rapid systemic clearance) or a limitation depending on the therapeutic goal [1].

Hepatic stability Oxidative metabolism Thiophene vs. benzothiophene

Scientifically Validated Application Scenarios for Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate


5-HT2A Receptor Antagonist Lead Optimization and SAR Expansion

Based on its explicit inclusion in the phenylsulphonylpiperazinyl patent family as a 5-HT2A receptor ligand chemotype, this compound is optimally suited as a scaffold for systematic SAR studies aimed at developing next-generation atypical antipsychotics. The ethyl ester and 4-phenyl substitution represent a defined starting point around which modifications (e.g., ester hydrolysis to the carboxylic acid, piperazine N-substitution, and thiophene ring halogenation) can be systematically explored [1].

CNS Pharmacokinetic Probe Compound Development

The compound’s computed logP of 4.5 and molecular weight of 456.6 g/mol place it within the CNS drug-like chemical space. It can serve as a reference probe in brain penetration studies (e.g., PAMPA-BBB, MDCK-MDR1 monolayer assays, or in situ brain perfusion) when comparing the impact of ester type (ethyl vs. methyl vs. isopropyl) on passive permeability and P-glycoprotein efflux ratios [1].

Sulfonamide-Piperazine Pharmacophore Reference in Target Engagement Assays

As a representative of the sulfonylpiperazine chemotype, this compound can be used as a positive control or reference ligand in radioligand displacement assays (e.g., [3H]-ketanserin binding to 5-HT2A receptors) to benchmark the affinity of novel synthetic analogs and to validate recombinant receptor expression systems [1].

Quote Request

Request a Quote for Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.